4-Hydroxy-3(2h)-furanone

Description

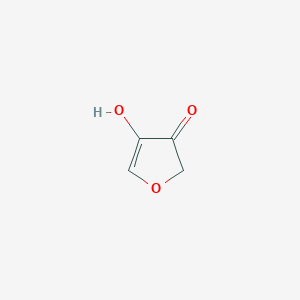

Structure

2D Structure

3D Structure

Properties

CAS No. |

75786-90-2 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

4-hydroxyfuran-3-one |

InChI |

InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1,5H,2H2 |

InChI Key |

TXBANKNWILQCFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=CO1)O |

Origin of Product |

United States |

Chemical Biology and Structural Considerations of 4 Hydroxy 3 2h Furanones

Structural Classification and Nomenclature within the Furanone Family

4-Hydroxy-3(2H)-furanone belongs to the furanone family, which are derivatives of furan (B31954) containing a ketone group. Specifically, it is classified as an unsaturated γ-lactone. The systematic IUPAC name, This compound , precisely describes its structure:

Furanone: A five-membered ring containing one oxygen atom and a carbonyl group.

(2H): Indicates that the carbon at position 2 is saturated (an sp³ hybridized CH₂ group).

3-one: The carbonyl group is located at position 3 of the ring.

4-hydroxy: A hydroxyl group is attached to the carbon at position 4, which is part of a C=C double bond.

This compound is often referred to by its common name, Norfuraneol . The prefix "nor-" signifies that it is a demethylated analogue of a more substituted parent compound. In this case, the parent is Furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a well-known aroma compound. The classification extends to other structurally related furanones that differ in their substitution patterns on the furanone ring, leading to a diverse family of molecules.

The table below provides a classification of this compound and some of its key analogues within the furanone family.

| IUPAC Name | Common Name(s) | Key Structural Features | Molecular Formula |

|---|---|---|---|

| This compound | Norfuraneol | Unsubstituted furanone ring at C2 and C5. | C₄H₄O₃ |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, Strawberry Furanone, HDMF | Methyl groups at C2 and C5 positions. | C₆H₈O₃ |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Structural isomer with a 2(5H)-furanone core; ethyl group often present at C4 in related compounds. | C₆H₈O₃ |

| 2,5-Dimethyl-4-methoxy-3(2H)-furanone | Mesifurane, Methoxyfuraneol | O-methylated derivative of Furaneol (methoxy group at C4). | C₇H₁₀O₃ |

Stereochemical Aspects and Tautomeric Equilibrium of 4-Hydroxy-3(2H)-furanones

Stereochemistry: The parent compound, this compound, is achiral as it lacks any stereogenic centers. All carbon atoms in the ring are either part of a double bond (sp²) or, in the case of C2, have two identical substituents (two hydrogen atoms).

However, stereochemistry becomes a critical factor in its substituted derivatives. For example, Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) possesses a single chiral center at the C2 position. Consequently, Furaneol exists as a pair of enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol. These enantiomers are known to exhibit distinct biological and sensory properties, highlighting the importance of stereochemical control in their synthesis and analysis.

Tautomeric Equilibrium: A defining chemical feature of this compound is its existence in a tautomeric equilibrium between a keto form and an enol form.

Enol Form (Dominant): The structure commonly depicted as this compound is the enol tautomer. This form is significantly stabilized by two key factors:

Conjugation: The π-system of the C4=C5 double bond is in conjugation with the C3=O carbonyl group, creating a stable vinylogous acid system.

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the hydroxyl proton at C4 and the carbonyl oxygen at C3, creating a stable, quasi-aromatic five-membered pseudo-ring. This interaction greatly lowers the energy of the enol form, making it the predominant species in most conditions.

Keto Form (Minor): The corresponding keto tautomer is dihydro-3,4-furandione . In this structure, both C3 and C4 are carbonyl groups, and the ring is fully saturated. This form is far less stable and exists in very low concentration at equilibrium.

The equilibrium can be shifted by solvent polarity and pH. In basic conditions, deprotonation of the acidic enolic hydroxyl group yields a resonance-stabilized enolate anion . This anion is a key intermediate in the chemical reactions of 4-hydroxy-3(2H)-furanones.

| Tautomeric Form | Structure Name | Relative Stability and Key Features |

|---|---|---|

| Enol Form | This compound | Dominant form. Stabilized by C=C/C=O conjugation and strong intramolecular hydrogen bonding. |

| Keto Form | Dihydro-3,4-furandione | Minor form. Less stable due to the lack of conjugation and the presence of an unstable α-dicarbonyl system. |

| Anionic Form | Enolate Anion | Formed under basic conditions. Highly stable due to resonance delocalization of the negative charge across the O-C4-C3-O system. |

Synthesis and Characterization of this compound Derivatives and Analogues

Synthesis: The formation of this compound is classically associated with the thermal degradation of sugars, occurring through both the Maillard reaction (in the presence of amino acids) and caramelization (in their absence).

Biosynthetic and Biomimetic Routes: The primary precursors for this compound are pentose (B10789219) sugars, such as ribose . The mechanism involves the dehydration and fragmentation of the sugar to form 1-deoxy-2,3-pentodiulose, a key dicarbonyl intermediate. This intermediate subsequently undergoes cyclization via an aldol-type reaction, followed by dehydration to yield the final furanone ring structure. The synthesis of substituted analogues like Furaneol proceeds similarly from different sugar precursors, such as 6-deoxyhexoses (e.g., rhamnose).

Chemical Synthesis: Laboratory syntheses provide more controlled routes to the furanone core. A general strategy involves the construction and cyclization of a suitable acyclic precursor. For instance, synthetic routes may start from readily available materials like furfural or employ multi-step sequences involving the creation of an α-hydroxy-γ-dicarbonyl compound, which is then cyclized under acidic or basic conditions to form the furanone ring. The synthesis of specific derivatives requires the use of appropriately substituted starting materials to install groups at the C2 and C5 positions.

Characterization: The unambiguous identification and structural elucidation of this compound and its analogues rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum of this compound is simple and characteristic. It typically shows a singlet for the two methylene (B1212753) protons at C2 (around 4.4 ppm), a singlet for the vinyl proton at C5 (around 6.2 ppm), and a broad singlet for the acidic enolic proton (variable, often >7 ppm).

¹³C NMR: The carbon spectrum confirms the key functional groups, with signals for the methylene carbon (C2), the carbonyl carbon (C3), and the two sp² carbons of the enol system (C4 and C5).

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry of this compound (Molecular Weight: 100.02 g/mol ) typically shows a prominent molecular ion peak (M⁺) at m/z 100. Characteristic fragmentation patterns include the loss of carbon monoxide (CO, 28 Da) and ketene (B1206846) (CH₂=C=O, 42 Da).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. It is dominated by a very broad and strong absorption band for the hydrogen-bonded O-H stretch (approx. 3200-2800 cm⁻¹), a strong C=O stretching vibration (approx. 1710 cm⁻¹), and a C=C stretching vibration (approx. 1620 cm⁻¹).

The table below summarizes the characteristic spectroscopic data for the parent compound.

| Technique | Parameter | Characteristic Data / Observation |

|---|---|---|

| ¹H NMR (in CDCl₃) | δ (C2-H₂) | ~4.4 ppm (singlet, 2H) |

| δ (C5-H) | ~6.2 ppm (singlet, 1H) | |

| δ (O-H) | >7.0 ppm (broad singlet, 1H) | |

| ¹³C NMR (in CDCl₃) | δ (C2) | ~75 ppm |

| δ (C5) | ~115 ppm | |

| δ (C4) | ~150 ppm | |

| δ (C3, C=O) | ~200 ppm | |

| Mass Spec (EI-MS) | m/z (relative intensity) | 100 (M⁺), 72 ([M-CO]⁺), 58 ([M-CH₂CO]⁺) |

| Infrared (IR) | ν (O-H stretch) | ~3200 cm⁻¹ (broad, strong) |

| ν (C=O stretch) | ~1710 cm⁻¹ (strong) | |

| ν (C=C stretch) | ~1620 cm⁻¹ (medium) |

Biogeochemical Pathways and Environmental Occurrence

Natural Biogenesis and Distribution of 4-Hydroxy-3(2H)-furanones

Microorganisms, particularly certain species of yeast and bacteria, are capable of synthesizing 4-hydroxy-3(2H)-furanone derivatives as secondary metabolites. This biosynthesis is significant in fermented foods and beverages, where these microbes contribute substantially to the final aroma profile [1, 2].

The most studied microorganism in this context is the yeast Saccharomyces cerevisiae. Research has demonstrated that its metabolic activity during fermentation can produce furanones from sugar precursors . The proposed biosynthetic route involves intermediates from the pentose (B10789219) phosphate (B84403) pathway (PPP). Specifically, D-xylulose-5-phosphate, an intermediate of the PPP, has been identified as a key precursor. Another critical precursor is D-fructose-1,6-diphosphate, derived from glycolysis . These phosphorylated sugars undergo a series of enzymatic transformations, including dephosphorylation, enolization, and cyclization, to yield the furanone structure.

Other microorganisms have also been identified as producers. The osmophilic yeast Zygosaccharomyces rouxii, crucial for the fermentation of soy sauce, is a potent producer of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) . Lactic acid bacteria, such as Lactobacillus species, have also been shown to generate furanones, contributing to the complex flavor of dairy products and other fermented goods .

| Microorganism | Key Precursor(s) | Furanone Derivative Produced | Context / Product |

|---|---|---|---|

| Saccharomyces cerevisiae | D-Fructose-1,6-diphosphate, D-Xylulose-5-phosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Beer, Wine, Bread |

| Zygosaccharomyces rouxii | D-Fructose-6-phosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Soy Sauce |

| Lactobacillus spp. | Ribose, Pentoses | 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Fermented Dairy Products |

| Bacillus subtilis | D-Fructose-1,6-bisphosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Fermented Foods (e.g., Natto) |

Many fruits owe their characteristic sweet, caramel-like, or fruity aromas to the presence of 4-hydroxy-3(2H)-furanones . The biosynthesis of these compounds is closely linked to fruit ripening. The most well-documented example is the strawberry (Fragaria x ananassa), where 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a key character-impact odorant [2, 7].

In plants, the primary precursor for HDMF biosynthesis is D-fructose-1,6-bisphosphate, an intermediate in glycolysis . The proposed pathway involves the enzymatic conversion of this sugar phosphate into a reactive intermediate, which then undergoes spontaneous (non-enzymatic) cyclization and dehydration to form the furanone ring. While the final steps may be non-enzymatic, the formation of the specific precursor is under strict genetic and enzymatic control, with expression of the relevant genes increasing significantly during the final stages of fruit ripening . This explains why the aroma is most potent in fully ripe fruit. Similar pathways have been proposed for other fruits, including pineapple (Ananas comosus) and tomato (Solanum lycopersicum), where HDMF and other derivatives contribute to their complex aroma profiles .

| Plant / Fruit | Key Precursor | Dominant Furanone Derivative | Relevant Research Finding |

|---|---|---|---|

| Strawberry (Fragaria x ananassa) | D-Fructose-1,6-bisphosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Biosynthesis is tightly correlated with the ripening process and the expression of specific enzymes in the glycolytic pathway. |

| Pineapple (Ananas comosus) | D-Fructose-1,6-bisphosphate | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Contributes significantly to the characteristic cooked/caramel notes of pineapple aroma. |

| Tomato (Solanum lycopersicum) | Pentose sugars (e.g., Ribose) | 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Norfuraneol is an important contributor to the overall flavor profile of both fresh and processed tomatoes. |

Beyond their role in flavor, 4-hydroxy-3(2H)-furanones serve as semiochemicals in the insect world, acting as pheromones . Certain species of fruit flies, particularly within the Drosophila genus, utilize these compounds for chemical communication. For example, in Drosophila buzzatii, this compound has been identified as a component of the male-produced aggregation pheromone .

The production of these compounds by male flies serves to attract both males and females to suitable resources, such as fermenting cacti or fruits. This is an elegant example of chemical mimicry and evolutionary adaptation: the insects produce a compound that is also a key indicator of a viable food source and oviposition site, which naturally produces the same chemical through microbial fermentation. The presence of the furanone thus signals both a potential mate and a suitable habitat, increasing the efficiency of reproduction and resource utilization .

Chemical Formation Pathways: Maillard Reaction and Thermal Degradation of Precursors

The most common pathway for the formation of 4-hydroxy-3(2H)-furanones is through non-enzymatic browning reactions, primarily the Maillard reaction and caramelization, which occur during the heating of foods [1, 10]. The specific furanone derivative formed is highly dependent on the nature of the starting precursors.

Carbohydrates: Simple sugars are the fundamental building blocks.

Pentoses: Five-carbon sugars like D-ribose and D-xylose are highly effective precursors for the formation of 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) [11, 12]. Ribose is particularly reactive due to its molecular structure.

Hexoses: Six-carbon sugars such as D-glucose and D-fructose are the primary precursors for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone (HEMF) [4, 7]. Rhamnose (a deoxyhexose) is a particularly efficient precursor for HDMF .

Amino Acids: While furanones can form from sugar degradation alone (caramelization), the presence of amino acids significantly accelerates the reaction and can influence the yield via the Maillard reaction . Amino acids act as catalysts and can be incorporated into the final structure, although for furanones their primary role is catalytic degradation of the sugar moiety . Amino acids like proline and alanine (B10760859) have been shown to enhance the formation of these compounds .

| Precursor Type | Specific Compound | Primary Furanone Product | Notes / Reaction Conditions |

|---|---|---|---|

| Pentose Sugar | D-Ribose | 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Highly reactive precursor; forms furanones under relatively mild heating conditions. |

| Hexose (B10828440) Sugar | D-Glucose, D-Fructose | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Common precursors in a vast range of cooked foods (e.g., baked goods, roasted meat). |

| Deoxyhexose Sugar | L-Rhamnose | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Known to be a very efficient precursor for HDMF formation. |

| Amino Acid | Proline, Alanine, Glycine | (Catalyst) | Accelerates the degradation of sugar precursors via the Maillard reaction, increasing yields of furanones. |

The mechanism of furanone formation via the Maillard reaction is complex, involving a cascade of reactions. The pathway begins with the condensation of a reducing sugar with an amino acid to form a Schiff base, which then rearranges to an Amadori (from aldoses) or Heyns (from ketoses) compound [1, 15]. The degradation of these key intermediates is the critical phase for furanone synthesis.

Two main degradation routes of the Amadori/Heyns products lead to furanone structures [10, 12]:

1,2-Enolization: This pathway is favored under neutral or slightly acidic conditions. The Amadori product enolizes and eliminates the amine group to form a 3-deoxyosone intermediate. This intermediate is unstable and readily cyclizes. For a hexose precursor, this pathway leads to a 1-deoxyhexosone, which upon cyclization and dehydration, yields 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) [4, 5].

2,3-Enolization: This pathway is favored under more alkaline conditions. It leads to the formation of a 1-deoxyosone intermediate. For a hexose precursor, this yields a 1-deoxy-2,3-hexodiulose. This intermediate can then undergo retro-aldol fragmentation into smaller, highly reactive carbonyl compounds, which can recombine or further react. For pentose precursors, the 2,3-enolization pathway leads to intermediates that cyclize to form 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) .

The central intermediates in these pathways are the deoxyosones (e.g., 3-deoxypentosone from ribose or 1-deoxyhexos-2,3-dione from glucose). These α-dicarbonyl compounds possess the necessary functionality to undergo intramolecular cyclization (aldol condensation) followed by dehydration, which results in the formation of the stable, aromatic-like furanone ring system . The specific substitution pattern on the final furanone (e.g., methyl or ethyl groups) is determined by the carbon skeleton of the original sugar precursor .

Plant Metabolic Pathways (e.g., in fruits)

3 Kinetic Analysis and Environmental Factor Influences on Formation

The synthesis of these furanones often occurs through the Maillard reaction, a series of non-enzymatic browning reactions between reducing sugars and amino acids that typically requires heat. mdpi.com However, they can also be formed through biosynthetic pathways in plants and microorganisms. mdpi.comresearchgate.net

Influence of Precursors

The availability and type of sugar and amino acid precursors are critical determinants in the formation of 4-hydroxy-3(2H)-furanones. mdpi.com For instance, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is highly dependent on the presence of specific precursors. In model systems, rhamnose, a 6-deoxyhexose, has been identified as an excellent precursor for HDMF, with yields exceeding 40 mol% under optimized conditions. imreblank.ch Studies have also shown that in the absence of rhamnose, HDMF can be formed from glucose and fructose (B13574), particularly at a pH between 6 and 8, though in smaller quantities. acs.org In the context of fruits like strawberries, D-fructose-1,6-diphosphate has been identified as a key natural progenitor for HDMF. mdpi.comnih.gov

The concentration of these precursors also plays a significant role. Research on HDMF formation from rhamnose and lysine (B10760008) demonstrated that the concentration of these precursors is a critical parameter affecting the kinetics of the reaction. imreblank.ch Similarly, in the production of 4-hydroxy-2 (or 5)-ethyl-5 (or 2)-methyl-3(2H)-furanone (HEMF) by yeast, the presence of sugar-derived precursors is a key factor. nih.gov

| Furanone Derivative | Key Precursors | Notes | Source |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Rhamnose, Lysine, D-fructose-1,6-diphosphate, Glucose, Fructose | Rhamnose is a particularly efficient precursor in Maillard reactions. D-fructose-1,6-diphosphate is a key precursor in strawberries. | imreblank.chmdpi.comacs.orgnih.gov |

| 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) | Sugar-derived precursors | Formed by yeast from early intermediates of the Maillard reaction. | nih.gov |

| 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) | Xylose, Arabinose, Ribose | Ribose was found to be the best precursor among the tested pentoses. | jst.go.jp |

Effect of pH

The pH of the reaction environment is a critical factor influencing both the rate of formation and the stability of 4-hydroxy-3(2H)-furanones. mdpi.comacs.org In buffer solutions, the formation of HDMF was found to be significantly affected by pH. acs.org Under acidic conditions, HDMF formation primarily occurred from the reaction of arginine and rhamnose. acs.org Conversely, at a pH range of 6 to 8, HDMF could also be formed from glucose and fructose. acs.org

For the enzymatic formation of HDMF in Zygosaccharomyces rouxii, higher pH values favored its formation, although cell growth was retarded, leading to an optimal pH of 5.1. mdpi.comnih.gov The stability of HDMF is also pH-dependent, with the lowest rate of racemization observed at pH values between 4 and 5. nih.gov In studies involving the reaction of 2,5-dimethyl-4-hydroxy-3(2H)-furanone with cysteine, the types of volatile compounds produced were significantly dependent on the pH of the solution. jfda-online.com

| Furanone/Process | pH Condition | Effect | Source |

|---|---|---|---|

| HDMF Formation (from arginine and rhamnose) | Acidic | Favored formation. | acs.org |

| HDMF Formation (from glucose and fructose) | 6-8 | Formation observed in this range. | acs.org |

| Enzymatic HDMF Formation (Z. rouxii) | 5.1 | Optimal pH for production. | mdpi.comnih.gov |

| HDMF Stability (Racemization) | 4-5 | Lowest rate of racemization. | nih.gov |

| Reaction with Cysteine | Lower pH (2.2) | Generated more thiophene (B33073) derivatives. | jfda-online.com |

Influence of Temperature

Temperature is another crucial parameter in the formation of 4-hydroxy-3(2H)-furanones, particularly in the context of the Maillard reaction which is thermally driven. mdpi.com Studies on the formation of HDMF in model systems simulating pressure cooking conditions (120 °C) showed a high dependency on the reaction parameters, including temperature. imreblank.ch In another study, the highest yield of HDMF (about 7 mol%) was observed when a mixture of rhamnose and proline was heated at 152.5 °C. imreblank.ch However, a significant drop in yield was observed when the temperature was increased to 180 or 190 °C. imreblank.ch

In the context of malt (B15192052) production, kilning is essential for the formation of these furanones. azurewebsites.net Drying in the 90-110°C range resulted in detectable amounts within a few hours, while lengthy drying at 50-60°C did not produce furanones. azurewebsites.net Conversely, excessively increasing the heating time and/or temperature has been shown to reduce HEMF formation in yeast. nih.gov

| Process | Temperature | Observation | Source |

|---|---|---|---|

| HDMF formation from rhamnose and proline | 152.5 °C | Highest yield observed. | imreblank.ch |

| HDMF formation from rhamnose and proline | 180-190 °C | Strong drop in yield. | imreblank.ch |

| Furanone formation in malt | 50-60 °C | No furanone production. | azurewebsites.net |

| Furanone formation in malt | 90-110 °C | Detectable amounts formed within hours. | azurewebsites.net |

| HEMF formation in yeast | Excessively high | Reduced formation. | nih.gov |

Other Influential Factors

Besides precursors, pH, and temperature, other factors can influence the formation of 4-hydroxy-3(2H)-furanones. The presence of phosphate has been shown to have a very important effect on HDMF formation, even more so than precursor concentration and pH in some model systems. imreblank.ch Salt stress has also been found to stimulate HDMF production by Zygosaccharomyces rouxii. mdpi.comnih.gov In the formation of HEMF, higher NaCl content and total nitrogen content in the medium were reported to increase its formation. nih.gov

Enzymology and Advanced Biosynthetic Mechanisms

Isolation and Biochemical Characterization of Enzymes Involved in 4-Hydroxy-3(2H)-furanone Biosynthesis

The final step in the biosynthesis of the key strawberry flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is catalyzed by a ripening-induced enzyme. nih.govnih.gov Initial efforts to characterize this enzyme from strawberry (Fragaria × ananassa) fruit extracts led to the partial purification of a protein with an approximate molecular mass of 37 kD. nih.govoup.com Sequence analysis of peptide fragments from this polypeptide showed a perfect match with a putative quinone oxidoreductase, which was named Fragaria × ananassa quinone oxidoreductase (FaQR). nih.govoup.com The native enzyme was determined to have a molecular mass of 80 kDa, suggesting it functions as a homodimer. nih.gov

The FaQR protein was successfully expressed functionally in Escherichia coli. nih.govnih.gov Biochemical characterization of the native enzyme revealed a temperature optimum of 37°C and a broad pH optimum that peaks at pH 7.0. nih.govcsic.es The enzyme's activity was completely inhibited at pH values above 8.0 or below 4.0. nih.govcsic.es Subsequent detailed functional studies revealed that the enzyme's primary role was the reduction of an exocyclic double bond, leading to its reclassification as a Fragaria x ananassa enone oxidoreductase (FaEO). nih.govacs.org

In addition to oxidoreductases, other enzymes play a role in modifying the furanone structure. In strawberry, an O-methyltransferase (FaOMT) responsible for the methylation of HDMF to its methoxy (B1213986) derivative (DMMF) has been isolated and cloned. nih.govwiley.com This S-adenosyl-L-methionine (SAM)-dependent enzyme is active as a homodimer with an optimal pH of 8.5 and does not require a cofactor for its activity. nih.govwiley.com Furthermore, enzymes from the yeast Zygosaccharomyces rouxii have been implicated in HDMF formation from D-fructose-1,6-bisphosphate, with enzymatic activity detected in both periplasmic and cytosolic protein extracts. nih.gov

Glucosyltransferases (UGTs), which attach a glucose molecule to the furanone core, have also been characterized. These enzymes are crucial for the stabilization and storage of furanones in plants. nih.govnih.gov UDP-glucose:4-hydroxy-2,5-dimethyl-3(2H)-furanone glucosyltransferases were identified in strawberry fruit, and several ripening-related UGTs were functionally characterized. nih.gov

Table 1: Key Enzymes in the Biosynthesis and Modification of 4-Hydroxy-3(2H)-furanones

| Enzyme Name | Abbreviation | Source Organism | Function | Molecular Mass (Calculated/Observed) |

| Fragaria × ananassa enone oxidoreductase (formerly quinone oxidoreductase) | FaEO (FaQR) | Fragaria × ananassa (Strawberry) | Catalyzes the final step in HDMF biosynthesis by reducing the precursor HMMF. nih.govnih.gov | 34.3 kD (protein); ~37 kD (polypeptide). nih.gov |

| Solanum lycopersicon enone oxidoreductase | SlEO | Solanum lycopersicon (Tomato) | Involved in the biosynthesis of HDMF in tomato. acs.org | N/A |

| Fragaria × ananassa O-methyltransferase | FaOMT | Fragaria × ananassa (Strawberry) | Methylates HDMF to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). nih.gov | 80 kDa (native enzyme, homodimer). nih.gov |

| UDP-glucosyltransferase 71K3a/b | UGT71K3a/b | Fragaria × ananassa (Strawberry) | Catalyzes the glucosylation of HDMF and its homologues. nih.gov | N/A |

| Sucrose (B13894) Phosphorylase | SPase | Leuconostoc mesenteroides | Catalyzes transglucosylation from sucrose to furanone derivatives. tandfonline.comjst.go.jp | N/A |

| FAD-dependent monooxygenase | LfnO1 | Streptomyces sp. | Converts α-pyrone substrates into furanone products via skeletal editing. acs.orgacs.org | N/A |

Substrate Specificity and Catalytic Mechanisms of Furanone-Forming Enzymes (e.g., oxidoreductases, glucosyltransferases)

The catalytic activity of enzymes in the furanone pathway is highly specific. The enone oxidoreductase from strawberry (FaEO) catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of its natural substrate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), to form HDMF. nih.govnih.govresearchgate.net The enzyme uses NADPH as the preferred cofactor. nih.gov Structural and kinetic studies using substrate analogs revealed that FaEO can also hydrogenate HMMF derivatives that are substituted at the methylene (B1212753) group. acs.org However, it does not reduce the double bond of straight-chain 2-alkenals or 2-alkenones. acs.org The catalytic mechanism, elucidated through X-ray crystallography and deuterium-labeling experiments, involves the transfer of a 4R-hydride from NAD(P)H to the exocyclic carbon of HMMF. nih.govnih.govresearchgate.net This creates a cyclic achiral enolate intermediate that is subsequently protonated to yield the final HDMF product. nih.govresearchgate.net

Glucosyltransferases exhibit varied substrate tolerance. Several UGTs from strawberry, including UGT71K3a, UGT71K3b, UGT73B24, UGT71W2, and UGT73B23, can glucosylate HDMF and its structural homolog, 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF). nih.gov Sucrose phosphorylase from Leuconostoc mesenteroides also demonstrates the ability to transfer a glucose moiety from sucrose to HDMF and EHMF, achieving transfer ratios of over 45%. tandfonline.comjst.go.jptandfonline.com These enzymes catalyze the formation of a glycosidic bond, typically at the 4-hydroxy position, which drastically alters the compound's physical properties, rendering it more stable and odorless. tandfonline.comjst.go.jp Inverting glycosyltransferases generally utilize a single nucleophilic substitution mechanism, often facilitated by a general base catalyst and requiring a divalent cation like Mg²⁺ or Mn²⁺. cazypedia.org

A distinct furanone-forming mechanism involves FAD-dependent monooxygenases. acs.org The enzyme LfnO1 was found to perform skeletal editing, converting α-pyrone substrates into furanone products through ring contraction. acs.orgacs.org This process involves Baeyer-Villiger oxidation of the substrate's keto tautomer, followed by hydrolysis and decarboxylation. acs.org LfnO1 shows broad substrate compatibility, capable of transforming a variety of α-pyrone natural products. acs.orgacs.org

Table 2: Substrate Specificity and Products of Furanone-Related Enzymes

| Enzyme | Substrate(s) | Product(s) |

| Enone Oxidoreductase (FaEO) | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), NAD(P)H. nih.govnih.gov | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govnih.gov |

| Enone Oxidoreductase (FaEO) | (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF). nih.govnih.gov | 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF). nih.govnih.gov |

| UDP-glucosyltransferase (UGT71K3a/b) | HDMF, EHMF, UDP-glucose. nih.gov | HDMF-glucoside, EHMF-glucoside. nih.gov |

| Sucrose Phosphorylase | HDMF, EHMF, Sucrose. tandfonline.comjst.go.jp | 2,5-dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside, 2-ethyl-5-methyl-3(2H)-furanone 4-O-α-D-glucopyranoside. tandfonline.comjst.go.jp |

| O-methyltransferase (FaOMT) | HDMF, S-adenosyl-L-methionine (SAM). nih.gov | 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF). nih.gov |

| FAD-dependent monooxygenase (LfnO1) | α-pyrone-containing compounds (e.g., Gombapyrone, Germicidin B). acs.orgacs.org | Furanone products (with and without C-2 hydroxylation). acs.org |

Molecular Cloning and Genetic Regulation of Biosynthetic Pathways

The molecular cloning of the gene encoding the key biosynthetic enzyme in strawberries provided significant insights into its regulation. The open reading frame of the FaQR cDNA was found to consist of 969 base pairs, encoding a protein of 322 amino acids with a calculated molecular mass of 34.3 kD. nih.govcsic.es Gene expression analysis showed that FaQR mRNA transcripts accumulate during the ripening stages of the strawberry fruit, correlating with the production of HDMF. csic.esnih.gov The expression is primarily localized to the parenchyma tissue of the fruit. nih.gov Homologous genes have been identified and cloned from other plants, including tomato (SlEO), indicating a conserved biosynthetic pathway. acs.org

The genetic regulation of furanone biosynthesis is complex and involves transcription factors. In strawberry, the expression of FaQR is controlled by an ERF-MYB transcription factor complex. nih.gov An ethylene (B1197577) response factor, FaERF#9, interacts directly with an MYB transcription factor, FaMYB98. nih.gov This complex then binds to the promoter region of the FaQR gene, activating its transcription and subsequently up-regulating HDMF biosynthesis. nih.gov Co-overexpression of both FaERF#9 and FaMYB98 resulted in a significantly higher activation of the FaQR promoter compared to the expression of either factor alone. nih.gov In addition to transcription factors, DNA methylation has also been suggested as a potential regulatory mechanism in furanone biosynthesis. oup.com

The molecular cloning of other pathway genes has also been achieved. The gene for FaOMT, the O-methyltransferase that converts HDMF to DMMF, has been cloned and characterized, with its expression also increasing during fruit ripening. nih.govwiley.com Similarly, the gene for a UDP-glucose:furaneol (B68789) glucosyltransferase (UGT85K14) was identified and cloned from grapevine. researchgate.net

Biotechnological Strategies for Enzymatic Production of 4-Hydroxy-3(2H)-furanones

The understanding of the enzymatic pathways for furanone biosynthesis has paved the way for various biotechnological production strategies. One major approach focuses on glucosylation to create stable, odorless furanone derivatives that can be used as flavor precursors. tandfonline.comjst.go.jp Sucrose phosphorylase from Leuconostoc mesenteroides has been used for the enzymatic synthesis of furanone glucosides, converting furanones from odorous syrups into stable, odorless white powders. tandfonline.comjst.go.jp Another successful strategy involves using whole-cell biotransformation systems. researchgate.net Plant glucosyltransferase genes are expressed in E. coli, which can then efficiently convert furanones like sotolone and furaneol into their respective β-D-glucopyranosides, with production titers reaching several grams per liter. researchgate.net

Metabolic engineering of microorganisms is another promising avenue. Overexpression of the fructose-1,6-bisphosphate aldolase (B8822740) (FBA) and triose phosphate (B84403) isomerase (TPI) genes in the yeast Zygosaccharomyces rouxii has been shown to significantly promote the production of HDMF. frontiersin.org Furthermore, methods for the biocatalytic production of 4-hydroxy-3[2H]-furanones from substituted benzenes using dioxygenase enzymes have been developed and patented. google.com This method involves the enzymatic oxidation of a substituted benzene (B151609) to a diol-diene compound, which is then chemically oxidized and cyclized to form the furanone. google.com

The discovery of novel enzymes offers new biocatalytic tools. The FAD-dependent monooxygenase LfnO1, which performs skeletal editing of α-pyrones to generate furanones, has significant potential as a molecular editing tool to create novel furanone-based molecules. acs.orgacs.org This expands the repertoire of enzymatic reactions available for the targeted synthesis of these valuable compounds.

Advanced Organic Synthesis and Mechanistic Organic Chemistry of 4 Hydroxy 3 2h Furanones

Chemoenzymatic Synthesis Strategies for 4-Hydroxy-3(2H)-furanone Scaffolds

Chemoenzymatic synthesis has emerged as a powerful strategy for producing this compound scaffolds, combining the selectivity of biocatalysts with the versatility of chemical reactions. These methods offer routes to furanone derivatives that can be more efficient and environmentally benign than purely chemical approaches. cnif.cnnih.gov

A notable chemoenzymatic approach involves the biocatalytic oxidation of substituted benzenes to form key intermediates, which are then chemically converted to the furanone ring. google.com In this process, dioxygenase enzymes are used to oxidize a substituted benzene (B151609), such as p-xylene, into a cis-diol-diene compound (e.g., cis-1,2-dihydroxy-3,6-dimethylhexa-3,5-diene). google.com This enzymatically produced intermediate is subsequently oxidized chemically to a diol-dione, which then undergoes cyclization to yield the final this compound structure. google.com This method leverages the high stereoselectivity of the enzymatic oxidation step. google.com

Enzymes are also extensively used for the modification of existing furanone cores, particularly through glycosylation, which can enhance stability and alter physical properties. tandfonline.comjst.go.jp Sucrose (B13894) phosphorylase from Leuconostoc mesenteroides has been successfully used to catalyze transglucosylation from sucrose to this compound derivatives. jst.go.jptandfonline.com For example, when 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) are used as acceptors, transfer ratios exceeding 45% can be achieved. jst.go.jptandfonline.com This process yields furanone glucosides, such as 2,5-dimethyl-3(2H)-furanone 4-O-α-D-glucopyranoside, which are stable, odorless, and powdered compounds. tandfonline.comjst.go.jp Fungal glycosyltransferases (GTs) have also been identified, such as MftB from Penicillium sp., which catalyzes the O-glycosylation of the furanone scaffold with N-acetylglucosamine (GlcNAc). acs.org

Lipase-catalyzed reactions represent another avenue in chemoenzymatic strategies. Lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), can facilitate the intramolecular esterification (cyclization) of 4-hydroxyhexanoic acid precursors to yield 2(3H)-furanone derivatives with high conversion rates. This highlights the potential for enzymes to construct the core furanone ring from linear precursors under mild conditions. lookchem.com

The following table summarizes key enzymes and their roles in the synthesis of this compound scaffolds and their derivatives.

| Enzyme Type | Source Organism | Substrate(s) | Product(s) | Key Transformation | Reference(s) |

| Dioxygenase | Microbial | Substituted Benzenes (e.g., p-xylene) | cis-Diol-diene compounds | Aromatic Dihydroxylation | google.com |

| Sucrose Phosphorylase | Leuconostoc mesenteroides | Sucrose, HDMF, EHMF | Furanone Glucosides | Transglucosylation | tandfonline.comjst.go.jptandfonline.com |

| Glycosyltransferase (MftB) | Penicillium sp. | Furanone scaffold, UDP-GlcNAc | Furanone O-GlcNAc Glycoside | O-GlcNAcylation | acs.org |

| Lipase (e.g., CAL-B) | Candida antarctica | 4-Hydroxyhexanoic acid precursors | 2(3H)-Furanone derivatives | Intramolecular Esterification |

De Novo Chemical Synthesis Approaches for Substituted 4-Hydroxy-3(2H)-furanones

A variety of de novo chemical synthesis strategies have been developed to construct substituted 4-hydroxy-3(2H)-furanones, reflecting the molecule's importance and the synthetic challenges it presents. tandfonline.com These methods often employ transition-metal catalysis and sophisticated cyclization strategies to build the heterocyclic core.

Palladium-catalyzed tandem reactions are prominent in modern synthetic routes. One such approach involves the reaction of 4-chloroacetoacetate esters with imines, derived from both aliphatic and aromatic aldehydes. d-nb.info This sequence, involving a Mannich addition followed by a palladium-catalyzed ring closure, affords highly functionalized 4-substituted-3(2H)-furanones in good to excellent yields. d-nb.info Similarly, a three-component reaction of ynones, imines, and aryl iodides in the presence of a palladium catalyst can generate fully substituted alkylidene-furan-3(2H)-ones. acs.org

Gold catalysis offers another efficient pathway. Gold-catalyzed cyclizations of substrates like 2-oxo-3-butynoic esters or γ-hydroxyalkynones provide a direct route to substituted 3(2H)-furanones under mild reaction conditions. organic-chemistry.org A novel approach combines gold-catalyzed activation of alkynes with heterocyclization and a subsequent 1,2-alkyl shift to form the furanone ring. organic-chemistry.org

Other synthetic methodologies include:

Intramolecular Horner-Emmons-type reactions : This strategy has been used for the synthesis of 4-aryl-substituted 2(5H)-furanones, starting from the reaction of diethylphosphono acetic acid and phenacyl bromides. tandfonline.com

Tandem Michael addition and intramolecular cyclization : The reaction of 4-halo-1,3-dicarbonyl compounds with alkynes can produce 4-vinyl-3(2H)-furanones. researchgate.net

Oxidation and Pyrolysis : A general method for synthesizing various substituted 2(5H)-furanones involves the synthesis of α-phenylthio-γ-butyrolactones, followed by their oxidation to sulfoxides and subsequent thermal elimination. oup.com

Acylation of the Hydroxy Group : A straightforward modification involves the synthesis of acyl derivatives by reacting the parent this compound with acid chlorides or fatty acids. tandfonline.comtandfonline.comcapes.gov.br For instance, 2,5-dimethyl-4-pivaloyloxy-3(2H)-furanone (HDMF pivalate) has been synthesized via this method. tandfonline.comtandfonline.com

The following table outlines several de novo synthetic approaches for substituted furanones.

| Method | Key Reagents/Catalysts | Starting Materials | Product Type | Reference(s) |

| Palladium-Catalyzed Tandem Reaction | Pd(OAc)₂, XantPhos | Ynones, Imines, Aryl Iodides | Fully Substituted Alkylidene-furan-3(2H)-ones | acs.org |

| Palladium-Catalyzed Mannich/Cyclization | Palladium Catalyst | 4-Chloroacetoacetate Esters, Imines | 4-Substituted-3(2H)-furanones | d-nb.info |

| Gold-Catalyzed Cyclization | Gold Catalysts (e.g., AuCl₃) | 2-Oxo-3-butynoic Esters, γ-Hydroxyalkynones | Substituted 3(2H)-furanones | organic-chemistry.org |

| Intramolecular Horner-Emmons Reaction | Base (e.g., DBU) | Diethylphosphono Acetic Acid, Phenacyl Bromides | 4-Aryl-substituted 2(5H)-furanones | tandfonline.com |

| Acylation | Acid Chlorides, Pyridine | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | 4-Acyloxy-3(2H)-furanone Derivatives | tandfonline.comtandfonline.comcapes.gov.br |

Reaction Mechanisms and Intermediate Characterization in Synthetic Transformations

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing the synthesis of 4-hydroxy-3(2H)-furanones. The formation of these compounds, both synthetically and naturally, often proceeds through complex pathways involving distinct, characterizable intermediates.

For chemoenzymatic synthesis starting from substituted benzenes, the mechanism involves discrete, separable steps. google.com The initial enzymatic oxidation by dioxygenase produces a cis-diol-diene compound. google.com This is followed by a chemical oxidation step to yield a cis-diol-dione intermediate, which then undergoes an intramolecular cyclization to form the this compound ring. google.com

In gold-catalyzed cyclizations of 2-hydroxy-2-alkynylcarbonyl compounds, the mechanism involves the activation of the alkyne by the transition metal, which facilitates a heterocyclization and a subsequent 1,2-alkyl shift to furnish the furanone product. organic-chemistry.org

The following table summarizes key intermediates in various synthetic pathways.

| Synthetic Pathway | Key Intermediate(s) | Characterization/Evidence | Reference(s) |

| Maillard Reaction | 1-Deoxyosones, Methylglyoxal, Acetylformoin | Identified in model reaction systems by HPLC and GC-MS. | imreblank.chacs.orgnih.gov |

| Chemoenzymatic Synthesis | cis-Diol-diene, cis-Diol-dione | Isolation and conversion of intermediates. | google.com |

| Palladium-Catalyzed Tandem Reaction | Mannich Adduct, Oxa-π-allylpalladium complex | Mechanistic studies and isolation of reaction adducts. | d-nb.inforesearchgate.net |

| Fungal Biosynthesis | Furanone intermediate from PPA condensation | Heterologous expression and in vitro enzyme assays. | acs.org |

Chemical Reactivity and Degradation Pathways of 4-Hydroxy-3(2H)-furanones

The chemical reactivity of 4-hydroxy-3(2H)-furanones is defined by their unique structural features, including the enol-keto system, the hydroxyl group, and the furanone ring itself. These features govern their stability, degradation pathways, and ability to participate in further reactions. mdpi.com

A key aspect of their reactivity is the keto-enol tautomerism, which is responsible for the rapid racemization of chiral 4-hydroxy-3(2H)-furanones. mdpi.com This tautomerism influences their chemical behavior and interactions in various systems. The stability of these compounds is significantly pH-dependent. Thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) is favored at lower pH values, with the initial step of the degradation mechanism involving the opening of the furanone ring. jfda-online.com

The reactivity of the hydroxyl group allows for modifications such as glycosylation. The resulting furanone glucosides are significantly more stable than their aglycone counterparts. tandfonline.comjst.go.jp For example, while HDMF and EHMF degrade gradually in a buffer at pH 7.4, their corresponding glucosides remain almost entirely intact over a 14-day period. tandfonline.com

4-Hydroxy-3(2H)-furanones are known to be potent precursors in the formation of other flavor compounds, particularly those containing sulfur. The reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide (B99878) at elevated temperatures produces complex mixtures of sulfur-containing volatiles. acs.org These products include thiophenones, thiols, disulfides, dithiolanones, and thienothiophenes, which are formed through the reaction of the furanone with sulfur-containing species. acs.org

Furthermore, 4-hydroxy-3(2H)-furanones can act as pro-oxidants. mdpi.comnih.gov They can generate reactive oxygen species, such as superoxide (B77818) radicals, through the reduction of transition metal ions (e.g., Cu²⁺ to Cu⁺). mdpi.comnih.gov This redox activity is believed to be responsible for the observed DNA-breaking activity of these compounds in the presence of transition metals. mdpi.com

The following table details the reactivity and degradation pathways of these furanones.

| Reaction/Degradation Pathway | Conditions/Reactants | Major Products/Outcome | Mechanism/Key Features | Reference(s) |

| Thermal Degradation | High temperature (e.g., 160 °C), low pH | Cyclic carbonyls, furanones | Ring structure opening | jfda-online.com |

| Reaction with Sulfur Compounds | Cysteine, Hydrogen Sulfide, Heat | Sulfur-containing heterocycles (thiophenones, etc.) | Nucleophilic attack by sulfur on the furanone ring | acs.org |

| Pro-oxidant Activity | Presence of transition metal ions (e.g., Cu²⁺) | Reactive Oxygen Species (ROS) | Reduction of metal ions by the furanone | mdpi.comnih.gov |

| Glycosylation | Glucosyl donors, Enzymes | Stable furanone glucosides | Masking of the reactive hydroxyl group | tandfonline.comjst.go.jp |

| Racemization | Neutral or basic conditions | Racemic mixture of enantiomers | Keto-enol tautomerism | mdpi.com |

Advanced Analytical Methodologies for 4 Hydroxy 3 2h Furanone Research

Hyphenated Chromatographic-Spectroscopic Techniques for Identification and Quantification (e.g., GC-MS, HPLC-UV/DAD)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of 4-hydroxy-3(2H)-furanone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the identification and quantification of volatile and semi-volatile furanones. imreblank.chnih.gov Due to the high polarity and instability of some furanones, derivatization is sometimes employed to improve their chromatographic behavior. researchgate.net For instance, a method involving derivatization with pentafluorobenzyl bromide followed by solid-phase microextraction (SPME) coupled with GC-MS has been developed for the quantification of furaneol (B68789) in aqueous samples. researchgate.net In many studies, GC-MS is used in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), using specific ions for quantification and confirmation. nih.govacs.org For example, the molecular ion at m/z 128 is often used for quantifying HDMF. nih.govimreblank.ch

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Diode Array Detection (UV/DAD) offers another powerful tool, particularly for less volatile or thermally labile furanone derivatives. nih.govjst.go.jp A reversed-phase HPLC method with UV detection at 290 nm has been utilized for the analysis of HDMF. researchgate.net However, challenges can arise from co-eluting matrix components, which may necessitate more complex chromatographic methods or alternative detection strategies to ensure accurate quantification. acs.org To overcome such interferences, a dual-wavelength detection method has been developed to negate interfering compounds and accurately quantify furanoids. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, enabling the simultaneous determination of compounds like acrylamide (B121943) and HDMF in complex food matrices such as baby food. nih.gov

The application of these techniques has been crucial in determining the concentration of 4-hydroxy-3(2H)-furanones in various food products. For example, GC-MS analysis has been used to quantify HDMF in different types of wines and has shown that concentrations can vary significantly with grape variety. nih.govajevonline.org

Table 1: GC-MS and HPLC Methods for this compound Analysis

| Technique | Analyte | Sample Matrix | Key Methodological Details | Reference |

|---|---|---|---|---|

| GC-MS (SIM) | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Wine | Liquid-liquid extraction with Freon 113; quantification using ion m/z 128. | nih.gov |

| GC-MS | HDMF and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Maillard model systems | Isotope dilution assay with labeled internal standards. | acs.org |

| Derivatization/SPME-GC/MS | Furaneol | Aqueous samples, Tomato, Strawberries | Derivatization with pentafluorobenzyl bromide. | researchgate.net |

| HPLC-UV/DAD | 4-Hydroxy-5-methyl-3(2H)-furanone (HMFO) | Xylose-lysine Maillard reaction system | Isolation and identification with detection at 280 nm. | jst.go.jp |

| LC-MS/MS | Acrylamide and HDMF | Baby food | Acetonitrile-based extraction with dispersive PSA cleanup and cation-exchange SPE. | nih.gov |

Isotopic Tracing and Metabolomic Profiling for Pathway Elucidation

Understanding the biosynthetic and formation pathways of this compound relies heavily on isotopic tracing and metabolomic profiling. These methodologies provide direct evidence for precursor-product relationships and help to map the complex network of reactions involved.

Isotopic labeling studies have been instrumental in elucidating the origins of the carbon skeleton of furanones. By feeding organisms or reaction systems with precursors labeled with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C), researchers can track the incorporation of these labels into the final product. For example, studies using [1-¹³C]-D-fructose and [U-¹³C₆]-D-fructose in strawberries demonstrated the direct conversion of D-fructose into HDMF and its derivatives without the cleavage of the carbohydrate backbone, supporting a biological Maillard-type reaction. acs.org Similarly, radiotracer studies with various labeled glucose and fructose (B13574) forms have shown that D-fructose-1,6-diphosphate is a highly effective precursor for furanone biosynthesis in strawberries. mdpi.com

Metabolomic profiling, often coupled with isotopic labeling, allows for a broader view of the metabolic network. By analyzing a wide range of metabolites in a system, researchers can identify potential intermediates and understand how different pathways are interconnected. In the context of this compound formation by the yeast Zygosaccharomyces rouxii, adding an α-dicarbonyl trapping agent to the culture medium led to the identification of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate derived from D-fructose-1,6-bisphosphate. nih.govasm.org This provides insight into the chemical and enzymatic steps leading to the final furanone product. nih.gov

Table 2: Isotopic Tracing Studies for Pathway Elucidation of 4-Hydroxy-3(2H)-furanones

| Isotopic Label | Organism/System | Key Finding | Reference |

|---|---|---|---|

| [1-¹³C]-D-fructose, [U-¹³C₆]-D-fructose | Strawberry fruits | Direct conversion of D-fructose to HDMF and its derivatives, supporting a biological Maillard reaction. | acs.org |

| U-¹⁴C-D-fructose-1,6-diphosphate | Strawberry fruits | Highest incorporation rate into total furanones compared to other labeled sugars. | mdpi.com |

| ¹³C-labeled glucose | Maillard reaction with amino acids | Glucose skeleton remains intact during HDMF formation. | nih.gov |

Spectroscopic and Diffraction Techniques for Structural Analysis (e.g., NMR, X-ray crystallography)

The definitive determination of the molecular structure of this compound and its derivatives is achieved through spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of different functional groups. tandfonline.comspectrabase.com NMR analysis has been crucial in confirming the structure of isolated furanones and their derivatives. tandfonline.com For instance, NMR data proved that the odor-active open-chain tautomer of a related dione (B5365651) compound exists in lipophilic solvents, while the cyclic form is odorless. acs.org

X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to determine the crystal structure of enzymes involved in furanone biosynthesis, in complex with substrates or products. nih.gov The structural analysis of Fragaria x ananassa enone oxidoreductase (FaEO) in complex with various this compound-derived substrates provided significant insights into the catalytic mechanism of the enzyme responsible for the final step in HDMF biosynthesis in strawberries. nih.govebi.ac.uk These crystallographic studies revealed the specific interactions within the enzyme's active site that facilitate the reduction of the precursor molecule. nih.gov

Table 3: Spectroscopic and Diffraction Data for this compound and Related Compounds

| Technique | Compound/System | Key Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | 4-Acetoxy-5-methyl-3(2H)-furanone | Confirmation of chemical structure and functional groups. | tandfonline.com |

| X-ray Crystallography | Fragaria x ananassa enone oxidoreductase (FaEO) in complex with substrates | Elucidation of the enzymatic mechanism for HDMF formation. | nih.gov |

| Mass Spectrometry | Alkylated 4-hydroxy-3(2H)-furanones | Proposed a general fragmentation pathway based on labeled and unlabeled compounds. | imreblank.ch |

Kinetic Modeling and High-Throughput Screening in Formation Studies

To optimize the production of this compound, either through chemical synthesis or biotechnological processes, researchers employ kinetic modeling and high-throughput screening methods.

Kinetic modeling is used to understand how different reaction parameters, such as temperature, pH, and precursor concentrations, affect the rate of furanone formation. imreblank.ch By systematically varying these parameters and measuring the resulting furanone yield over time, mathematical models can be developed to predict the optimal conditions for production. imreblank.ch For example, a study on the formation of HDMF from rhamnose in aqueous systems used an experimental design approach to model the effects of rhamnose concentration, pH, and phosphate (B84403) concentration, finding that phosphate had the most significant impact. imreblank.chacs.org Such models are crucial for controlling the Maillard reaction to favor the generation of desirable aroma compounds. nih.gov

High-throughput screening (HTS) allows for the rapid testing of a large number of conditions or microbial strains to identify those with enhanced production of this compound. This is particularly valuable in the search for efficient biocatalysts. For instance, a collection of Saccharomyces cerevisiae gene deletion mutants was screened to identify strains with high-level production of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF). asm.orgresearchgate.net This approach led to the identification of several mutants with significantly increased HEMF production, providing valuable targets for further metabolic engineering. asm.org HTS can also be applied to screen for potent odorant receptors for specific furanones, which is important for understanding flavor perception. acs.org

Table 4: Kinetic and Screening Studies of this compound Formation

| Methodology | System/Organism | Objective | Key Finding | Reference |

|---|---|---|---|---|

| Kinetic Modeling | Rhamnose and Lysine (B10760008) in aqueous system | Model the effects of reaction parameters on HDMF formation. | Phosphate concentration is the most critical factor affecting HDMF yield. | imreblank.ch |

| High-Throughput Screening | Saccharomyces cerevisiae gene deletion mutants | Identify strains with high-level HEMF production. | Fourteen deletion mutants were identified as high-level HEMF producers. | asm.org |

| Kinetic Modeling | Heated beef muscle extracts with ribose | Model the formation of Maillard-derived aroma compounds. | Developed a multiresponse kinetic model for volatile formation. | researchgate.net |

Ecological and Biological Functionality in Non Human Systems

Role as Inter-organismal Signaling Molecules and Semiochemicals

The 4-hydroxy-3(2H)-furanone framework is integral to communication between organisms, functioning as semiochemicals such as pheromones and agents that interfere with bacterial communication.

One derivative, 5-Methyl-4-hydroxy-3(2H)-furanone, has been identified as a male pheromone in the cockroach Eurycotis floridana. nih.govnih.gov In the plant kingdom, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as furaneol (B68789), is a key component of the aroma of fruits like strawberries. nih.gov This attractive scent plays an ecological role by luring animals to the fruit, which facilitates seed dispersal. nih.govnih.gov

Furanones also play a crucial role in disrupting bacterial communication, a process known as quorum sensing (QS). The red seaweed Delisea pulchra produces brominated furanones that prevent bacterial colonization on its surface. nih.gov These compounds interfere with the acylated homoserine lactone (AHL) signaling system that many bacteria use to coordinate group behaviors. nih.gov

Specifically, HDMF has been shown to inhibit QS in the bacterium Pseudomonas aeruginosa. researchgate.net Studies indicate that HDMF can decrease the production of QS signal molecules and inhibit the formation of biofilms, which are communities of bacteria. researchgate.net This inhibition appears to be reversible and competitive, with HDMF vying with the native bacterial signaling molecules. researchgate.net Other research has confirmed that furanones can block key receptor proteins in the QS pathway, thereby disrupting the entire communication circuit. wiley.com The ability of plant-excreted furanones to influence bacterial swarming behavior further highlights their role as inter-species signaling molecules. oup.com

Antimicrobial and Antifungal Efficacy in Microbial Systems

Derivatives of this compound have demonstrated significant antimicrobial and antifungal properties against a variety of microorganisms.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or DMHF) exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains. nih.govjmb.or.krresearchgate.net This activity is reported to be an energy-dependent process. nih.gov Furthermore, HDMF is noted for deterring fungal growth on strawberries. nih.gov

The compound's antifungal efficacy is particularly potent against various Candida species. In Candida albicans, HDMF disrupts the transition to its more virulent mycelial form and halts the fungal cell cycle in the S and G2/M phases. nih.govjmb.or.krmdpi.com It also prompts the accumulation of intracellular trehalose, a marker of stress response in the fungus. jmb.or.kr Research has also demonstrated HDMF's ability to inhibit biofilm formation in non-albicansCandida species like C. tropicalis, C. glabrata, and C. krusei. nih.gov A study showed that catheters coated with DMHF effectively prevented the adherence and biofilm formation of these pathogenic yeasts. nih.gov

| Target Organism | Observed Effect | Reference |

|---|---|---|

| Gram-positive & Gram-negative bacteria | Broad-spectrum antimicrobial activity | nih.govjmb.or.kr |

| Antibiotic-resistant strains | Antimicrobial activity | nih.gov |

| Candida albicans | Inhibition of mycelial formation; Cell cycle arrest at S and G2/M phase | nih.govjmb.or.kr |

| Candida tropicalis | Inhibition of biofilm formation | nih.gov |

| Candida glabrata | Inhibition of biofilm formation | nih.gov |

| Candida krusei | Inhibition of biofilm formation | nih.gov |

Antioxidative and Pro-oxidative Properties in Biological Models

4-Hydroxy-3(2H)-furanones exhibit a dual nature, capable of acting as both antioxidants and pro-oxidants depending on the biological context. researchgate.net

As antioxidants, certain furanone derivatives have shown activity comparable to that of ascorbic acid. nih.gov Specifically, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) are effective inhibitors of lipid peroxidation. dss.go.th They have demonstrated a superior ability to suppress lipid peroxidation in human plasma compared to other furanones. researchgate.netnih.govtandfonline.com In studies on rat brain homogenates, HDMF and HEMF acted as inhibitors of autoxidation, a context in which ascorbic acid acted as a pro-oxidant. dss.go.th This antioxidant capacity, particularly against superoxide (B77818) radicals in lens tissue, is believed to be the mechanism behind their anti-cataract effects in animal models. researchgate.netnih.gov Another derivative, 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone, has been shown to protect iron in human erythrocyte membranes from oxidative damage. dovepress.com

Conversely, these compounds can also act as pro-oxidants, particularly in food systems. mdpi.comresearchgate.net Their easily oxidized chemical structure can lead to the generation of superoxide radicals, which can, in turn, be converted to hydrogen peroxide and hydroxyl radicals. mdpi.com This pro-oxidative action has been linked to the ability of furanones to cause DNA strand breaks in laboratory tests. nih.govmdpi.com

Physiological and Behavioral Effects in Animal Models

In various animal models, this compound derivatives have been observed to induce specific physiological and behavioral changes, notably in appetite regulation, gene expression, and the prevention of cataracts.

Studies involving Wistar rats have shown that the inhalation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) promotes appetite, leading to an increased dietary intake over the study period. nih.govresearchgate.netsigmaaldrich.com Interestingly, this increase in food consumption did not result in a corresponding change in body weight after six weeks. nih.govresearchgate.net DNA microarray analysis of the rat brains revealed that DMHF inhalation altered the expression of genes associated with feeding behavior and neurotransmission. nih.govsigmaaldrich.com

One of the most significant physiological effects observed in animal models is the inhibition of cataract formation. dovepress.com In studies using spontaneous cataract rats (ICR/f), topical application of eye drops containing 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) was shown to inhibit the development and progression of cataracts. nih.govtandfonline.comtandfonline.com This effect is attributed to the antioxidative activity of these compounds, which protect the lens tissue from damage by superoxide radicals. researchgate.netnih.gov

| Compound | Effect on Cataract Formation | Proposed Mechanism | Reference |

|---|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Significantly inhibited cataract formation | Antioxidative activity against superoxide radicals in lens tissue | nih.govtandfonline.comtandfonline.com |

| 2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) | Significantly inhibited cataract formation | Antioxidative activity against superoxide radicals in lens tissue | nih.govtandfonline.comtandfonline.com |

| 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) | No observed effect | N/A | tandfonline.com |

| 2,5-Diethyl-4-hydroxy-3(2H)-furanone (DEHF) | No observed effect in vivo | N/A | tandfonline.com |

The use of 4-hydroxy-2,5-dimethylfuran-3(2H)-one as a flavoring agent in feed for cats and dogs further points to its physiological effects, influencing palatability and feeding behavior in these animals. europa.eu

Emerging Research Avenues and Future Perspectives

Unraveling Cryptic Biosynthetic Routes and Novel Enzymatic Activities

The primary known biosynthetic pathway to 4-Hydroxy-3(2H)-furanone in plants and some microorganisms proceeds from sugar phosphates, notably fructose-1,6-bisphosphate or D-xylulose-5-phosphate. However, the vast metabolic diversity of the microbial world suggests the existence of alternative, or "cryptic," biosynthetic routes that have yet to be characterized.

Future research is focused on genome mining of bacteria, fungi, and archaea to identify novel biosynthetic gene clusters (BGCs) capable of producing furanone structures. These investigations may reveal enzymes with unprecedented catalytic functions or substrate specificities. For instance, researchers are exploring whether polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems, known for their modularity and ability to generate immense structural diversity, could possess off-pathway activities that yield furanone cores. Functional metagenomics, which involves expressing environmental DNA in a host organism, provides a powerful tool to screen for such novel enzymatic activities without the need to culture the source organism.

The discovery of new enzymes could elucidate how organisms produce this compound under specific environmental conditions and may reveal unexpected metabolic links between primary and secondary metabolism.

Table 8.1: Comparison of Established vs. Hypothetical Biosynthetic Pathways for this compound

| Feature | Established Pathway (e.g., in Strawberry) | Hypothetical Cryptic Pathway (e.g., in Uncultured Bacterium) |

| Primary Precursor | Fructose-1,6-bisphosphate | Acetyl-CoA, Malonyl-CoA |

| Key Intermediates | D-xylulose-5-phosphate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone | Polyketide chain intermediates |

| Core Enzyme Class | Dehydrogenases, Reductases, Synthases | Polyketide Synthase (PKS) Type I or II |

| Discovery Method | Classical biochemical pathway elucidation | Genome mining, functional metagenomics |

| Potential Significance | Explains formation in fruits and some yeasts | Reveals novel enzymatic logic and expands the known chemical space of PKS products |

Developing Sustainable and Scalable Production Methods (e.g., biotechnological, green chemistry)

The industrial demand for this compound has traditionally been met by multi-step chemical syntheses, which can involve harsh reagents, high energy consumption, and the generation of significant waste streams. A major frontier in furanone research is the development of sustainable and economically viable production platforms.

Biotechnological Production: Metabolic engineering of microbial hosts is a leading strategy. Organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are being engineered as cell factories. This involves the heterologous expression of genes from the known biosynthetic pathway (e.g., from strawberry, Fragaria × ananassa) and the optimization of metabolic flux towards the furanone precursor, fructose-1,6-bisphosphate. Advanced tools like CRISPR/Cas9 are used to knock out competing metabolic pathways, thereby increasing the yield, titer, and productivity of this compound from simple, renewable feedstocks like glucose.

Green Chemistry Approaches: Beyond fermentation, green chemistry principles are being applied to cell-free systems. This includes the use of biocatalysis, where isolated and immobilized enzymes are used in sequence to convert a substrate to the final product under mild aqueous conditions. Furthermore, research is exploring the use of solid acid catalysts derived from biomass (e.g., sulfonated biochar) to catalyze the conversion of sugars like xylose into furanone derivatives, offering a recyclable and environmentally benign alternative to traditional mineral acids.

Table 8.2: Comparative Analysis of Production Methods for this compound

| Parameter | Traditional Chemical Synthesis | Microbial Fermentation (Biotechnology) | Cell-Free Biocatalysis (Green Chemistry) |

| Starting Materials | Petroleum-derived precursors | Renewable sugars (glucose, sucrose) | Purified sugars, biomass hydrolysates |

| Process Conditions | High temperature/pressure, organic solvents | Mild (e.g., 30-37°C), aqueous media | Mild, aqueous media |

| Environmental Profile | Higher waste generation, potential for hazardous reagents | Lower waste, biodegradable byproducts | Minimal waste, high atom economy, recyclable catalysts |

| Scalability | Well-established but can be complex | High potential, dependent on strain optimization | Moderate; limited by enzyme stability and cost |

| Key Challenge | Sustainability, cost, and waste management | Achieving high titers and productivity | Enzyme stability, cofactor regeneration |

Advanced Computational Modeling of this compound Interactions and Reactivity

Computational chemistry offers powerful in-silico tools to predict and understand the behavior of this compound at the molecular level, guiding experimental efforts.

Modeling Reactivity and Degradation: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are being employed to model the reaction mechanisms of furanone formation and degradation. This includes elucidating the transition states and energy barriers involved in its formation during the Maillard reaction or its degradation under thermal or oxidative stress. Such models are invaluable for predicting the stability of the compound in different food matrices or industrial formulations.

Simulating Biological Interactions: The interaction of this compound with biological macromolecules is a key area of computational study. Molecular docking and molecular dynamics (MD) simulations are used to predict how the molecule binds to olfactory receptors, providing a molecular basis for its perceived aroma. These simulations can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon interaction, guiding the design of novel fragrance analogues.

Quantitative Structure-Activity Relationship (QSAR): By correlating computational descriptors (e.g., electronic properties, molecular shape) of this compound and its derivatives with experimentally observed bioactivities, QSAR models can be developed. These models can then be used to predict the potential activity of new, unsynthesized furanone compounds, accelerating the discovery of molecules with desired properties.

Table 8.3: Applications of Computational Methods in this compound Research

| Computational Method | Specific Application | Key Scientific Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Calculation of activation energies for formation/degradation pathways; prediction of spectroscopic properties (IR, NMR) for identification. |

| Molecular Dynamics (MD) Simulation | Analysis of receptor-ligand binding dynamics | Simulation of the stability and conformational flexibility of the furanone within a protein binding pocket over time. |

| Molecular Docking | Prediction of binding modes to biological targets | Identification of preferred binding poses and key interactions (e.g., hydrogen bonds) with olfactory receptors or enzymes. |

| QSAR Modeling | Prediction of bioactivity for novel analogues | Development of predictive models linking molecular structure to activities like antimicrobial efficacy or sensory thresholds. |

Exploring Novel Non-Human Biological Applications and Bioactivities in Diverse Organisms

Beyond its role in flavor, emerging research is investigating the bioactivity of this compound in a variety of non-human biological systems, suggesting it may function as a potent signaling molecule.

Microbiological Interactions: One of the most promising research avenues is the role of furanones in modulating microbial behavior. Studies have shown that furanone structures can act as antagonists of bacterial quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. Research is actively exploring the potential of this compound to inhibit QS in pathogenic bacteria, potentially serving as an anti-biofilm agent. Its direct antimicrobial or antifungal properties against various plant and soil microbes are also under investigation.

Plant and Insect Ecology: The presence of this compound in ripe fruits suggests a potential ecological role. It may act as a semiochemical—an attractant for seed dispersers (e.g., mammals, birds) or pollinators. Conversely, it could also serve as an attractant for specialist insect pests or, alternatively, a repellent against generalist herbivores. Research is underway to test its effects on insect electroantennography (EAG) responses and behavioral assays. In plants, it could function as an endogenous signaling molecule involved in defense responses or developmental processes like ripening.

Table 8.4: Potential Non-Human Bioactivities of this compound

| Potential Bioactivity | Target Organism/System | Proposed Mechanism of Action |

| Quorum Sensing Inhibition | Pathogenic Bacteria (e.g., Pseudomonas aeruginosa) | Structural mimicry of acyl-homoserine lactone (AHL) signaling molecules, leading to competitive inhibition of the receptor. |

| Antifungal Activity | Plant Pathogenic Fungi (e.g., Botrytis cinerea) | Disruption of cell membrane integrity or inhibition of key metabolic enzymes. |

| Insect Attractant | Frugivorous Insects (e.g., Drosophila melanogaster) | Activation of specific olfactory receptors, signaling a mature and nutritious food source. |

| Plant Growth Regulation | Agricultural Crops (e.g., Arabidopsis thaliana) | Interaction with plant hormone signaling pathways, potentially influencing root development or stress responses. |

Q & A

Basic Research Questions

Q. How can 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) be identified and quantified in complex food matrices?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) or solid-phase extraction (SPE) for pre-concentration. For enantiomeric resolution, capillary electrophoresis with cyclodextrin-based chiral selectors achieves baseline separation of HDMF enantiomers . Quantification via stable isotope dilution assays (SIDA) using deuterated internal standards improves accuracy, as demonstrated in strawberry and soy sauce analyses .

Q. What experimental designs are effective for studying HDMF formation via Maillard reactions?

- Methodological Answer : Employ fractional factorial designs to systematically vary parameters like pH, precursor concentrations (e.g., rhamnose and lysine), and buffer systems (e.g., phosphate). Response surface methodology (RSM) optimizes yields; for example, phosphate concentration significantly enhances HDMF formation (yields >40 mol% under optimal conditions) . Monitor reaction kinetics using high-performance anion exchange chromatography (HPAEC) for precursor degradation .

Q. How can the solubility and stability of HDMF be assessed for in vitro studies?

- Methodological Answer : Determine solubility in polar solvents (e.g., water, ethanol) via gravimetric or spectrophotometric methods. Stability studies should account for pH-dependent tautomerization and degradation: use HPLC to track HDMF decay under varying temperatures and oxidative conditions. For example, HDMF’s half-life decreases at pH >7 due to enolate formation .

Advanced Research Questions

Q. What mechanisms explain the enzymatic biosynthesis of HDMF in strawberries?

- Methodological Answer : Characterize the enone oxidoreductase (FaEO) using X-ray crystallography and deuterium labeling. FaEO transfers the 4R-hydride from NAD(P)H to the exocyclic C6 carbon of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), forming an enolate intermediate that undergoes protonation to yield HDMF . Heterologous expression of FaEO in E. coli confirms substrate specificity .

Q. How do contradictory findings on HDMF’s antioxidant vs. pro-oxidant effects arise, and how can they be resolved?